molecular formula C15H8N6O2 B4311552 4-(1H-indazol-6-ylamino)-5-nitrobenzene-1,2-dicarbonitrile

4-(1H-indazol-6-ylamino)-5-nitrobenzene-1,2-dicarbonitrile

Cat. No.: B4311552
M. Wt: 304.26 g/mol
InChI Key: NHQZWSNATYNYET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-indazol-6-ylamino)-5-nitrobenzene-1,2-dicarbonitrile is a heterocyclic compound that contains an indazole moiety. Indazole derivatives are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole core . The nitro group can be introduced via nitration reactions, and the phthalonitrile group can be added through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize byproducts. Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation, are often employed to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-(1H-indazol-6-ylamino)-5-nitrobenzene-1,2-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities depending on the functional groups introduced.

Scientific Research Applications

4-(1H-indazol-6-ylamino)-5-nitrobenzene-1,2-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1H-indazol-6-ylamino)-5-nitrobenzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cell proliferation and inflammation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-indazol-6-ylamino)-5-nitrobenzene-1,2-dicarbonitrile is unique due to its combination of the indazole and phthalonitrile moieties, which may confer distinct biological activities not observed in other similar compounds.

Properties

IUPAC Name

4-(1H-indazol-6-ylamino)-5-nitrobenzene-1,2-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8N6O2/c16-6-10-3-14(15(21(22)23)4-11(10)7-17)19-12-2-1-9-8-18-20-13(9)5-12/h1-5,8,19H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHQZWSNATYNYET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC3=C(C=C(C(=C3)C#N)C#N)[N+](=O)[O-])NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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